molecular formula C23H25NO6 B12201311 1-[3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-2-piperidinecarboxylic acid

1-[3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-2-piperidinecarboxylic acid

Cat. No.: B12201311
M. Wt: 411.4 g/mol
InChI Key: KNLJETCZJCLZFT-UHFFFAOYSA-N
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Description

1-[3-(2,3,5-Trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-2-piperidinecarboxylic acid is a complex organic compound with potential applications in various scientific fields. Its structure includes a furochromen ring system, which is known for its biological activity and potential therapeutic uses.

Chemical Reactions Analysis

1-[3-(2,3,5-Trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-2-piperidinecarboxylic acid undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

    Hydrolysis: Acidic or basic hydrolysis can break down the ester linkage in the compound.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis due to its complex structure and reactivity.

    Biology: The furochromen ring system is known for its biological activity, making this compound a candidate for studying enzyme interactions and cellular processes.

    Medicine: Potential therapeutic applications include anti-inflammatory and anticancer activities, although further research is needed to confirm these effects.

    Industry: It can be used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 1-[3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-2-piperidinecarboxylic acid involves its interaction with specific molecular targets. The furochromen ring system can interact with enzymes and receptors, potentially inhibiting or activating various biochemical pathways. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar compounds include:

Properties

Molecular Formula

C23H25NO6

Molecular Weight

411.4 g/mol

IUPAC Name

1-[3-(2,3,5-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanoyl]piperidine-2-carboxylic acid

InChI

InChI=1S/C23H25NO6/c1-12-14(3)29-19-11-20-17(10-16(12)19)13(2)15(23(28)30-20)7-8-21(25)24-9-5-4-6-18(24)22(26)27/h10-11,18H,4-9H2,1-3H3,(H,26,27)

InChI Key

KNLJETCZJCLZFT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)N4CCCCC4C(=O)O)C)C

Origin of Product

United States

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